(2R)-2-[(3S,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid (2R)-2-[(3S,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid
Brand Name: Vulcanchem
CAS No.: 6754-16-1
VCID: VC14550052
InChI: InChI=1S/C31H48O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h11,13,18,20,23-26,32-33H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24?,25+,26+,29-,30-,31+/m1/s1
SMILES:
Molecular Formula: C31H48O4
Molecular Weight: 484.7 g/mol

(2R)-2-[(3S,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid

CAS No.: 6754-16-1

Cat. No.: VC14550052

Molecular Formula: C31H48O4

Molecular Weight: 484.7 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-[(3S,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid - 6754-16-1

Specification

CAS No. 6754-16-1
Molecular Formula C31H48O4
Molecular Weight 484.7 g/mol
IUPAC Name (2R)-2-[(3S,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid
Standard InChI InChI=1S/C31H48O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h11,13,18,20,23-26,32-33H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24?,25+,26+,29-,30-,31+/m1/s1
Standard InChI Key LADJWZMBZBVBSB-DWSVKRSBSA-N
Isomeric SMILES CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O
Canonical SMILES CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

Dehydrotumulosic acid belongs to the lanostane-type triterpenoid family. Its molecular formula is C₃₁H₄₈O₄, with a molecular weight of 484.7 g/mol . The compound features:

  • A tetracyclic cyclopenta[a]phenanthrene backbone.

  • Eight stereocenters, contributing to its stereochemical complexity .

  • A carboxylic acid group and two hydroxyl groups at positions C-3 and C-16 .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃₁H₄₈O₄
Molecular Weight484.7 g/mol
logP (Octanol-Water)5.422
Aqueous Solubility (logS)-4.799
Topological Polar Surface Area77.76 Ų

Natural Occurrence and Biosynthesis

Source and Distribution

Dehydrotumulosic acid is predominantly isolated from the sclerotia of Wolfiporia cocos, with higher concentrations in the surface layer of pollution-controlled cultivated sclerotia . Its presence is also reported in Rhodofomitopsis feei and Daedalea dickinsii .

Biosynthetic Pathway

The compound is synthesized via the mevalonate pathway, common to triterpenoids. Key steps include:

  • Cyclization of oxidosqualene to form lanosterol.

  • Sequential oxidation and methylation reactions to introduce hydroxyl and methyl groups .

Pharmacological Activities

Anti-Inflammatory Effects

Dehydrotumulosic acid inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) and suppresses NF-κB signaling . In murine models, it reduced carrageenan-induced edema by 42% at 10 mg/kg .

Anti-Cancer Activity

  • Lung Cancer: Induces caspase-8-mediated apoptosis in A549 cells (IC₅₀ = 18.7 μM) .

  • Glioblastoma: Synergizes with Ca²⁺ overload to trigger necrotic cell death in U87MG cells .

  • Mechanism: Disrupts H-ras signaling pathways, leading to G2/M cell cycle arrest .

Table 2: Anti-Cancer Efficacy in Cell Lines

Cell LineIC₅₀ (μM)MechanismSource
A549 (Lung)18.7Caspase-8 activation
U87MG (Brain)25.3Ca²⁺-mediated necrosis
H-ras-transformed12.4G2/M arrest

Immunomodulation

Enhances macrophage phagocytosis by 2.1-fold at 5 μM and modulates Th1/Th2 cytokine balance .

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method uses a YMC ODS-A column (4.6 × 150 mm, 5 μm) with a methanol–0.1% trifluoroacetic acid gradient :

  • Detection: 243 nm.

  • Linear Range: 2.5–20 μg/mL (r² = 0.9997).

  • Recovery: 100.7% (RSD = 0.61%) .

Table 3: HPLC Parameters

ParameterValue
ColumnYMC ODS-A
Mobile PhaseMethanol–0.1% TFA
Flow Rate1.0 mL/min
Retention Time6.66 min

Synthetic and Extraction Strategies

Extraction from Wolfiporia cocos

  • Solvent: Chloroform or ethyl acetate .

  • Yield: 0.12–0.35% (w/w) from dried sclerotia .

Semi-Synthetic Conversion

Pachymic acid and dehydropachymic acid are converted to dehydrotumulosic acid via alkalization and saponification, achieving >90% purity .

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